molecular formula C14H21NO B14328387 N-Benzylheptan-1-imine N-oxide CAS No. 105798-17-2

N-Benzylheptan-1-imine N-oxide

Cat. No.: B14328387
CAS No.: 105798-17-2
M. Wt: 219.32 g/mol
InChI Key: PSGCCLCKTZWYKV-UHFFFAOYSA-N
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Description

N-Benzylheptan-1-imine N-oxide is a compound that belongs to the class of N-oxides, which are characterized by the presence of an N–O bond. These compounds are known for their stability and diverse applications in organic synthesis, catalysis, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Benzylheptan-1-imine N-oxide typically involves the oxidation of the corresponding amine. One common method is the Cope Elimination, where a tertiary amine is treated with hydrogen peroxide and a base to form the N-oxide . The reaction proceeds through the formation of an intermediate N-hydroxyamine, which is then deprotonated to yield the N-oxide.

Industrial Production Methods: Industrial production of N-oxides often employs efficient and scalable oxidation processes. For instance, the use of sodium percarbonate as an oxygen source in the presence of rhenium-based catalysts has been reported to yield N-oxides in excellent yields under mild conditions . This method is advantageous due to its simplicity and high efficiency.

Chemical Reactions Analysis

Types of Reactions: N-Benzylheptan-1-imine N-oxide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

N-Benzylheptan-1-imine N-oxide has found applications in several scientific fields:

Mechanism of Action

The mechanism of action of N-Benzylheptan-1-imine N-oxide involves the formation of oxime radicals, which are highly reactive intermediates. These radicals can participate in various oxidative processes, leading to the formation of new chemical bonds and functional groups . The N–O bond in the compound plays a crucial role in stabilizing the radical intermediates, thereby facilitating selective oxidation reactions.

Comparison with Similar Compounds

Uniqueness: N-Benzylheptan-1-imine N-oxide stands out due to its unique structural features, which allow for the formation of stable oxime radicals. This property makes it particularly useful in selective oxidation processes and the synthesis of complex organic molecules .

Properties

CAS No.

105798-17-2

Molecular Formula

C14H21NO

Molecular Weight

219.32 g/mol

IUPAC Name

N-benzylheptan-1-imine oxide

InChI

InChI=1S/C14H21NO/c1-2-3-4-5-9-12-15(16)13-14-10-7-6-8-11-14/h6-8,10-12H,2-5,9,13H2,1H3

InChI Key

PSGCCLCKTZWYKV-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC=[N+](CC1=CC=CC=C1)[O-]

Origin of Product

United States

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